molecular formula C55H96N16O13 B1678987 Polymyxin B2 CAS No. 34503-87-2

Polymyxin B2

Cat. No. B1678987
CAS RN: 34503-87-2
M. Wt: 1189.5 g/mol
InChI Key: SGPYLFWAQBAXCZ-RUDZPDEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polymyxin B2 is an antibiotic primarily used for resistant Gram-negative infections . It is derived from the bacterium Bacillus polymyxa . It is used to treat meningitis, pneumonia, sepsis, and urinary tract infections . It is not useful for Gram-positive infections .


Synthesis Analysis

This compound is produced by the bacterium Paenibacillus polymyxa . The production of different analogs of Polymyxin B can be regulated by swapping domains in the polymyxin gene cluster . Following adenylation domain swapping, the proportion of polymyxin B1 increased, while that of B1-1 decreased .


Molecular Structure Analysis

This compound has a molecular formula of C55H96N16O13 . Its average mass is 1189.450 Da and its mono-isotopic mass is 1188.734253 Da .


Chemical Reactions Analysis

This compound has been assayed microbiologically . The compositions of the samples obtained by using thin-layer chromatography, gas-liquid chromatography, and high-performance liquid chromatography were compared .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 1572.3±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 256.4±3.0 kJ/mol .

Scientific Research Applications

Analytical Methods in Pharmacokinetics

  • Polymyxin B2 has been studied for its quantification in plasma and cerebrospinal fluid (CSF) using liquid chromatography with tandem mass spectrometry. This method is important for therapeutic drug monitoring, particularly in patients treated with polymyxin B for multidrug-resistant Gram-negative bacterial infections (Wang et al., 2020).

Antibacterial Activity and Mechanisms

  • Research has focused on the antimicrobial activity and toxicity of this compound, along with other polymyxin components, against multidrug-resistant Gram-negative bacteria. These studies are crucial for understanding the effectiveness and safety of polymyxin B formulations (Roberts et al., 2015).

Drug Delivery and Biocompatibility

  • Studies have explored the loading of this compound onto anionic mesoporous silica nanoparticles to improve its therapeutic properties. This approach aims to enhance the antibacterial activity of this compound while reducing its cytotoxic effects, offering a potential advancement in antibiotic drug delivery systems (Gounani et al., 2018).

Mechanisms of Resistance

  • Significant efforts have been made to understand the resistance mechanisms to this compound, especially in the context of treating infections caused by multidrug-resistant Gram-negative bacteria. This includes studies on genetic mutations and transcriptomic changes in response to this compound exposure (Cheah et al., 2016).

Pharmacokinetic and Pharmacodynamic Studies

  • Pharmacokinetic studies of this compound help in understanding its distribution, metabolism, and elimination in the human body. These studies are essential for optimizing dosage regimens and improving the therapeutic use of this compound in clinical settings (Manchandani et al., 2018).

Future Developments

  • The development of new polymyxin derivatives that display improved efficacy and reduced toxicity compared to this compound is a key area of research. These efforts are crucial in the context of increasing resistance to existing antibiotics and the need for more effective treatments against multidrug-resistant bacterial infections (Vaara, 2018).

Mechanism of Action

Target of Action

Polymyxin B2, also known as UNII-99SJO09VH2, primarily targets the bacterial membrane . It interacts directly with the lipid A component of the lipopolysaccharide (LPS), which is a critical component of the outer membrane of Gram-negative bacteria . This interaction disrupts the barrier function of the bacterial membrane, leading to bacterial cell death .

Mode of Action

This compound exerts its antimicrobial action via direct interaction with the lipid A component of the LPS, leading to a disruption of this critical barrier function . The amphipathicity of polymyxins, including two hydrophobic domains separated by segments of polar and cationic Dab side chains, is critical for their outer membrane permeabilizing action . The polymyxin B molecule is folded such that the polar and hydrophobic domains form two distinct faces, thereby conferring structural amphipathicity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid metabolic pathway . The combination therapies of this compound significantly disrupt the lipid metabolic pathway, including glycerophospholipid and fatty acids . This disruption leads to significant changes in the metabolite levels involved in cell outer membrane and cell wall biosynthesis .

Pharmacokinetics

This compound is primarily eliminated via non-renal pathways . Some recent studies suggest a weak relationship between this compound clearance and patient creatinine clearance . Recent research on the population pharmacokinetics of this compound has provided valuable insights .

Result of Action

The primary result of this compound action is the disruption of the bacterial membrane, causing lethality . This disruption leads to cell damage and cell death . Because of their membrane-interacting mode of action, polymyxins cause nephrotoxicity and neurotoxicity in humans, limiting their usability .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a thick peptidoglycan layer and the absence of the outer membrane in Gram-positive pathogens limit the activity of this compound . Additionally, resistance to this compound arises primarily by the modification of the LPS in the outer membrane . These modifications are largely regulated by the bacterial two-component signal transduction (TCS) systems .

Safety and Hazards

Polymyxin B2 is harmful if swallowed . After skin contact, it is recommended to wash thoroughly with plenty of soap and water . If swallowed, immediately call a poison center or doctor/physician .

Future Directions

Recent modifications in the chemical structure of Polymyxin B2 have been able to reduce the toxic effects . The development of better dosing regimens has also helped in getting better clinical outcomes in the infections caused by MDR pathogens . Future research is directed towards new perspectives for improving these old agents utilized in the 21st century, to combat drug-resistant pathogens .

properties

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H96N16O13/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPYLFWAQBAXCZ-RUDZPDEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H96N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1189.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34503-87-2
Record name Polymyxin B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034503872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POLYMYXIN B2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SJO09VH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.